molecular formula C11H16ClN3OS B6142522 5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052552-32-5

5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride

Cat. No.: B6142522
CAS No.: 1052552-32-5
M. Wt: 273.78 g/mol
InChI Key: GZSADYQWMSFTMM-UHFFFAOYSA-N
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Description

5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazole derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amine position.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.

    Ataluren: Used for the treatment of genetic disorders caused by nonsense mutations.

    Azilsartan: An antihypertensive agent.

Uniqueness

5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is unique due to its specific combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS.ClH/c12-7-3-1-2-6-10-13-11(14-15-10)9-5-4-8-16-9;/h4-5,8H,1-3,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSADYQWMSFTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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